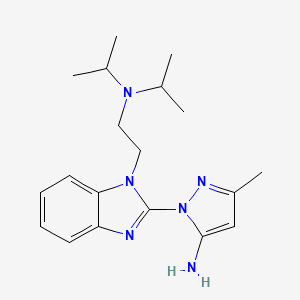
4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile est un composé organique à structure complexe. Il se caractérise par la présence d'un groupe nitrile lié à un cycle benzénique, qui est lui-même substitué par un groupe méthyle et un groupe oxopropyl.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'alkylation du benzèneacétonitrile avec un agent alkylant approprié, suivie d'une oxydation pour introduire le groupe oxopropyl. Les conditions réactionnelles nécessitent souvent l'utilisation de bases fortes et d'agents oxydants à des températures contrôlées pour garantir le rendement souhaité du produit.
Méthodes de production industrielle : En milieu industriel, la production du 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile peut impliquer des réacteurs à flux continu pour optimiser l'efficacité et la capacité de réaction. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la distillation et la cristallisation, sont cruciales pour obtenir des produits de haute pureté adaptés à des applications ultérieures.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine.
Substitution : Les groupes méthyle et oxopropyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions communs :
Oxydation : Des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène en présence d'un catalyseur.
Substitution : Des agents halogénants ou des nucléophiles en milieu acide ou basique.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires.
4. Applications de la recherche scientifique
Le 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme par lequel le 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrile peut participer à des réactions d'addition nucléophile, tandis que le cycle benzénique fournit un cadre stable pour une fonctionnalisation supplémentaire. Les voies impliquées peuvent inclure des transformations enzymatiques et la liaison aux récepteurs, selon l'application spécifique.
Composés similaires :
- Benzèneacétonitrile
- 4-Méthylbenzèneacétonitrile
- Alpha-(1-oxopropyl)-benzèneacétonitrile
Comparaison : Le 4-Méthyl-α-(1-oxopropyl)-benzèneacétonitrile est unique en raison de la présence des groupes méthyle et oxopropyl, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette unicité en fait un composé précieux pour des applications spécialisées dans la recherche et l'industrie.
Applications De Recherche Scientifique
4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring provides a stable framework for further functionalization. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
- Benzeneacetonitrile
- 4-Methylbenzeneacetonitrile
- Alpha-(1-oxopropyl)-benzeneacetonitrile
Comparison: 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile is unique due to the presence of both the methyl and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 |
Clé InChI |
TWIWIGZGQSDOOO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C#N)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)

![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)
![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)


![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
